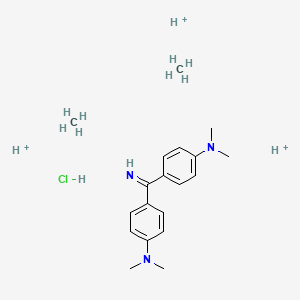

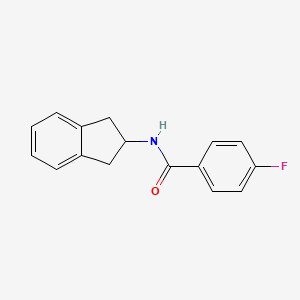

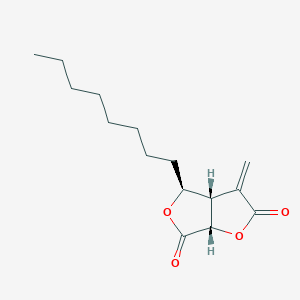

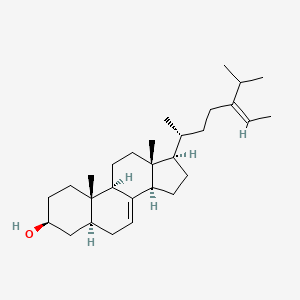

![molecular formula C32H42N4O4S B1666216 N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide CAS No. 925243-19-2](/img/structure/B1666216.png)

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide

Vue d'ensemble

Description

AZD-3199 est un médicament à petites molécules développé par AstraZeneca Pharmaceuticals Co., Ltd. Il s'agit d'un agoniste bêta-2 adrénergique à action ultra-longue, principalement étudié pour son potentiel dans le traitement des maladies respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO) .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour AZD-3199 ne sont pas décrites en détail dans les sources accessibles au public. On sait que le composé est préparé par une série d'étapes de synthèse organique impliquant la formation de sa structure centrale et la fonctionnalisation ultérieure . Les méthodes de production industrielle impliquent probablement l'optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté élevée, bien que les détails spécifiques soient la propriété d'AstraZeneca.

Analyse Des Réactions Chimiques

AZD-3199 subit diverses réactions chimiques typiques des agonistes bêta-2 adrénergiques. Elles comprennent:

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau de ses groupes fonctionnels, conduisant à la formation de métabolites oxydés.

Réduction: Des réactions de réduction peuvent se produire, en particulier en présence d'agents réducteurs, affectant les groupes fonctionnels du composé.

Substitution: AZD-3199 peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Les réactifs et les conditions communs utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement les dérivés oxydés, réduits ou substitués d'AZD-3199 .

Applications de la recherche scientifique

AZD-3199 a été largement étudié pour ses applications en médecine respiratoire. Il s'est avéré prometteur dans le traitement de l'asthme et de la BPCO en raison de ses effets bronchodilatateurs à action ultra-longue . Le composé a été évalué dans de nombreux essais cliniques, démontrant son efficacité pour améliorer la fonction pulmonaire et réduire les symptômes chez les patients atteints de ces affections .

En plus de ses applications médicales, AZD-3199 est également intéressant en recherche pharmacologique. Ses propriétés uniques en tant qu'agoniste bêta-2 adrénergique en font un outil précieux pour étudier les mécanismes de la bronchodilatation et la pharmacocinétique des bêta-agonistes à action prolongée .

Mécanisme d'action

AZD-3199 exerce ses effets en se liant sélectivement et en activant les récepteurs bêta-2 adrénergiques dans les voies respiratoires. Cette activation entraîne la relaxation de la musculature lisse bronchique, ce qui provoque une bronchodilatation et une amélioration du flux d'air . La nature à action ultra-longue du composé est attribuée à sa forte affinité pour le récepteur bêta-2 adrénergique et à sa durée d'action prolongée in vivo .

Applications De Recherche Scientifique

AZD-3199 has been extensively studied for its applications in respiratory medicine. It has shown promise in the treatment of asthma and COPD due to its ultra-long-acting bronchodilatory effects . The compound has been evaluated in multiple clinical trials, demonstrating its efficacy in improving lung function and reducing symptoms in patients with these conditions .

In addition to its medical applications, AZD-3199 is also of interest in pharmacological research. Its unique properties as a beta-2 adrenergic receptor agonist make it a valuable tool for studying the mechanisms of bronchodilation and the pharmacokinetics of long-acting beta-agonists .

Mécanisme D'action

AZD-3199 exerts its effects by selectively binding to and activating beta-2 adrenergic receptors in the respiratory tract. This activation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow . The compound’s ultra-long-acting nature is attributed to its high affinity for the beta-2 adrenergic receptor and its prolonged duration of action in vivo .

Comparaison Avec Des Composés Similaires

AZD-3199 est comparé à d'autres agonistes bêta-2 adrénergiques tels que le formotérol et le salmétérol. Alors que le formotérol et le salmétérol sont des bêta-agonistes à action prolongée, AZD-3199 est classé comme un bêta-agoniste à action ultra-longue, offrant une durée de bronchodilatation plus longue . Cette durée d'action prolongée rend AZD-3199 particulièrement avantageux pour une administration quotidienne, améliorant la conformité et la commodité des patients .

Des composés similaires comprennent:

Formotérol: Un agoniste bêta-2 adrénergique à action prolongée utilisé dans le traitement de l'asthme et de la BPCO.

Salmétérol: Un autre agoniste bêta-2 adrénergique à action prolongée avec des applications similaires.

Indacatérol: Un agoniste bêta-2 adrénergique à action ultra-longue utilisé pour la prise en charge de la BPCO.

L'unicité d'AZD-3199 réside dans son profil à action ultra-longue, offrant une bronchodilatation soutenue avec potentiellement moins de doses par rapport aux autres bêta-agonistes à action prolongée .

Propriétés

Numéro CAS |

925243-19-2 |

|---|---|

Formule moléculaire |

C32H42N4O4S |

Poids moléculaire |

578.8 g/mol |

Nom IUPAC |

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide |

InChI |

InChI=1S/C32H42N4O4S/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39) |

Clé InChI |

ZVULMJYRVAVKCP-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43 |

SMILES canonique |

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43 |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZD-3199; AZD 3199; AZD3199. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.